molecular formula C18H25ClN4O2 B594202 5-Chloro-AB-PINACA CAS No. 1801552-02-2

5-Chloro-AB-PINACA

Cat. No.: B594202
CAS No.: 1801552-02-2
M. Wt: 364.9 g/mol
InChI Key: VUPMALPMUYUYES-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro AB-PINACA is a synthetic cannabinoid, a class of compounds designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component in cannabis. These compounds are often used in research and forensic applications due to their psychoactive properties . The chemical structure of 5-Chloro AB-PINACA includes an indazole base with a chlorine atom added to the terminal carbon of the pentyl group .

Mechanism of Action

Target of Action

5-Chloro-AB-PINACA is classified as a synthetic cannabinoid . The primary targets of this compound are the cannabinoid receptors (CB1 and CB2) of the endocannabinoid system . These receptors play a crucial role in various physiological processes including mood regulation, pain sensation, and appetite.

Mode of Action

This compound, like other synthetic cannabinoids, binds to the cannabinoid receptors, thereby inducing psychoactive effects . It is developed on an indazole base, which distinguishes it from many other synthetic cannabinoids that have an indolyl base . The addition of a chlorine atom to the terminal carbon of the pentyl group is a unique feature of this compound .

Biochemical Pathways

For instance, they can influence the levels of glutamate, dopamine, and serotonin . These neurotransmitters are involved in a wide range of functions, including mood regulation, reward processing, and sensory perception.

Pharmacokinetics

It is known that synthetic cannabinoids are rapidly eliminated from the body . The metabolites of synthetic cannabinoids, known as ester hydrolysis metabolites (EHMs), are believed to circulate in the body for a longer period .

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of comprehensive studies. It is known that synthetic cannabinoids can cause psychoactive effects similar to delta-9-tetrahydrocannabinol (thc), the primary psychoactive compound in cannabis . These effects can include altered perception, euphoria, and increased appetite.

Preparation Methods

The synthesis of 5-Chloro AB-PINACA involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

5-Chloro AB-PINACA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro AB-PINACA is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:

Comparison with Similar Compounds

5-Chloro AB-PINACA is similar to other synthetic cannabinoids such as AB-PINACA, 5-Fluoro AB-PINACA, and AB-CHMINACA. it is unique due to the presence of the chlorine atom on the pentyl group, which may influence its binding affinity and potency . Similar compounds include:

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-chloropentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPMALPMUYUYES-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016737
Record name N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801552-02-2
Record name 5-Chloro-AB-PINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801552022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-chloropentyl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-AB-PINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15Q075Q5LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the prevalence of 5-chloro-AB-PINACA in Italy based on the available research?

A1: Research suggests that while this compound is present in the Italian illicit drug market, its consumption appears to be relatively low. A study analyzing hair samples from 847 individuals in Northern Italy found only two instances of this compound []. This low prevalence was also observed for other NPS, suggesting that while these substances exist within the market, their actual use might not be as widespread as perceived.

Q2: What analytical methods were used to identify this compound in the Italian study?

A2: The researchers utilized a highly sensitive and specific method called Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify this compound in hair samples []. This technique is widely regarded for its ability to detect trace amounts of substances within complex biological matrices. The researchers validated their method according to international guidelines, ensuring the accuracy and reliability of their findings.

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